

A Technical Guide to D-(-)-Lactic Acid-¹³C: Commercial Availability and Research Applications

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Compound of Interest

Compound Name: *D-(-)-Lactic acid-13C*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability of D-(-)-Lactic acid-¹³C and its applications in scientific research. D-(-)-Lactic acid, an enantiomer of the more common L-(+)-Lactic acid, is a critical metabolite in various biological systems, and its isotopically labeled form is an invaluable tool for metabolic studies.^[1] This document details the suppliers of ¹³C-labeled D-Lactic acid, outlines its primary research uses, and provides detailed experimental protocols for its application in metabolic tracing studies.

Commercial Availability of D-(-)-Lactic acid-¹³C

Stable isotope-labeled D-(-)-Lactic acid is available from several commercial suppliers in various isotopic labeling patterns and formulations. These labeled compounds are essential for use as tracers in metabolic research and as internal standards for quantitative analysis by NMR or mass spectrometry (GC-MS or LC-MS).^[2] The choice of a specific labeled form depends on the research question, the metabolic pathways being investigated, and the analytical method employed.

Below is a summary of commercially available D-(-)-Lactic acid-¹³C variants. Please note that availability and product specifications are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

Supplier	Product Name	Labeling Pattern	Purity	Available Formats & Sizes
Sigma-Aldrich (Merck)	Sodium D-lactate-3- ¹³ C solution	¹³ C at the C3 position	≥99 atom % ¹³ C	45-55% in H ₂ O (w/w)
MedChemExpress	D-(<i>l</i>)-Lactic acid- ¹³ C	Uniformly ¹³ C labeled (¹³ C ₃) or position-specific	Not specified	1 mg; 5 mg; 10 mg
Thermo Scientific	D-Lactic acid	Unlabeled, but high purity	≥99.0%, ≤0.2% L-Enantiomer	250 mg, 1 g
Biosynth	D-Lactic acid	Unlabeled	Not specified	Not specified

This table is a representative sample and not exhaustive. Researchers should verify specifications with the respective suppliers.

Research Applications of D-(*l*)-Lactic acid-¹³C

The primary application of D-(*l*)-Lactic acid-¹³C is in metabolic flux analysis (MFA), a technique used to quantify the flow of metabolites through a metabolic network.^[3] By introducing a ¹³C-labeled substrate into a biological system (e.g., cell culture, animal model), researchers can trace the incorporation of the ¹³C isotope into downstream metabolites. This provides a dynamic view of metabolic pathway activity, which is crucial for understanding cellular physiology in both healthy and diseased states.

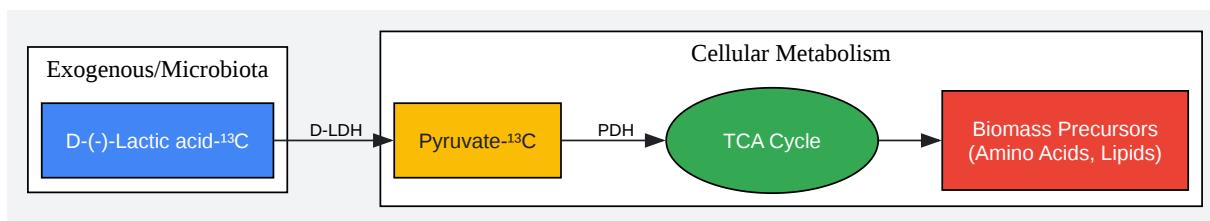
Key Research Areas:

- **Cancer Metabolism:** Investigating the Warburg effect and other metabolic alterations in cancer cells.
- **Microbiome Research:** D-Lactic acid is a significant product of gut bacteria.^[4] ¹³C-labeled D-Lactic acid can be used to trace the metabolic contributions of the microbiota to the host.

- Neurological Disorders: D-lactic acidosis can lead to neurological symptoms.[4][5] Tracing studies can help elucidate the mechanisms of D-lactate neurotoxicity.
- Inborn Errors of Metabolism: Studying diseases related to lactate metabolism, such as D-lactic dehydrogenase deficiency.[5]
- Drug Development: Assessing the effect of drug candidates on cellular metabolism.

Signaling and Metabolic Pathways

D-Lactic acid is produced in mammals primarily through the methylglyoxal pathway and by the gut microbiota.[4][5] It is metabolized to pyruvate by the mitochondrial enzyme D-lactate dehydrogenase (D-LDH).[5] ^{13}C -labeled D-Lactic acid can be used to trace its conversion to pyruvate and subsequent entry into central carbon metabolism, including the Tricarboxylic Acid (TCA) cycle.



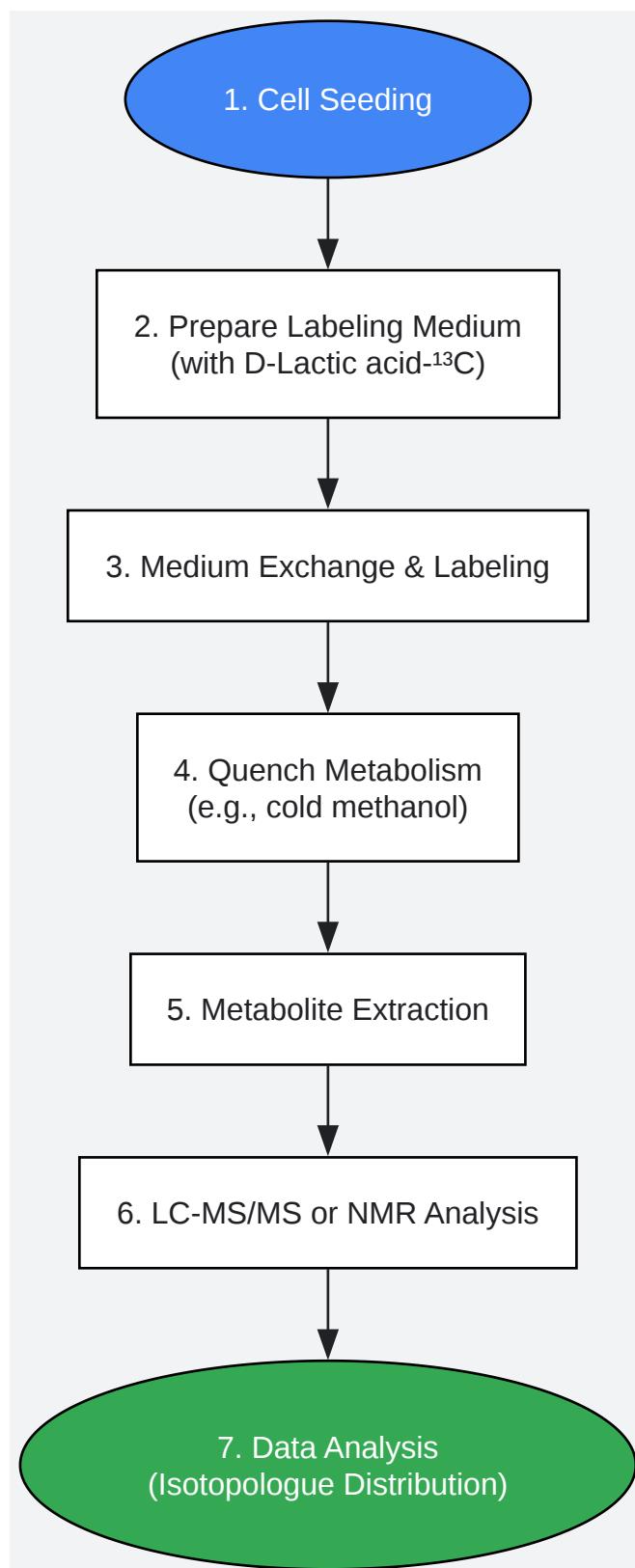
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Metabolic fate of D-(-)-Lactic acid- ^{13}C in a cell.

Experimental Protocols

The following protocols are generalized methodologies for using D-(-)-Lactic acid- ^{13}C in research. They should be adapted and optimized for specific cell types, experimental conditions, and analytical instrumentation.

This protocol describes a typical experiment for tracing the metabolism of D-(-)-Lactic acid- ^{13}C in cultured mammalian cells.



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Workflow for a ¹³C metabolic tracing experiment.

Methodology:

- Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase and reach approximately 80% confluence at the time of the experiment.
- Media Preparation: Prepare a culture medium that is otherwise complete but contains D-(-)-Lactic acid-¹³C at a known concentration. The standard medium's lactate should be replaced with the labeled variant.
- Labeling:
 - Aspirate the standard growth medium from the cells.
 - Wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.
 - Add the pre-warmed ¹³C-labeling medium to the cells.
 - Incubate the cells for a time course determined by the specific metabolic pathway of interest. This can range from minutes to hours.
- Metabolism Quenching and Metabolite Extraction:[6]
 - To halt enzymatic activity, quickly aspirate the labeling medium.
 - Immediately place the culture plate on ice and wash the cells with ice-cold PBS.
 - Add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the plate.
 - Scrape the cells and collect the cell lysate into a microcentrifuge tube.
 - Vortex vigorously and incubate at -20°C or lower to precipitate proteins.
 - Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.
- Sample Preparation for Analysis:
 - Transfer the supernatant, which contains the polar metabolites, to a new tube.

- Dry the metabolite extract completely using a vacuum concentrator.
- Reconstitute the dried metabolites in a suitable solvent for the analytical platform (e.g., water/acetonitrile for LC-MS).

LC-MS is a powerful technique for separating and detecting ^{13}C -labeled metabolites.

General LC-MS Parameters:

- Chromatography: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a suitable reversed-phase column is typically used for the separation of polar metabolites like lactic acid.
- Mobile Phases:
 - Mobile Phase A: Water with an additive like ammonium acetate or formic acid.
 - Mobile Phase B: Acetonitrile with the same additive.
- Gradient: A gradient from high organic to high aqueous content is used to elute the polar compounds.
- Mass Spectrometry:
 - Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for organic acids like lactate.
 - Analysis Mode: Selected Reaction Monitoring (SRM) or parallel reaction monitoring (PRM) on a triple quadrupole or high-resolution mass spectrometer, respectively, is used to monitor the mass transitions of unlabeled and ^{13}C -labeled lactate.[\[7\]](#)

Data Presentation:

The quantitative data from an LC-MS analysis of a ^{13}C -tracing experiment is typically summarized in a table detailing the fractional enrichment of the ^{13}C label in various metabolites.

Metabolite	Isotopologue	m/z (Negative Ion)	Fractional Abundance (%)
Lactate	M+0 (Unlabeled)	89.02	10
M+1 (¹³ C ₁)	90.02	5	
M+2 (¹³ C ₂)	91.02	15	
M+3 (¹³ C ₃)	92.02	70	
Pyruvate	M+0 (Unlabeled)	87.01	40
M+1 (¹³ C ₁)	88.01	10	
M+2 (¹³ C ₂)	89.01	20	
M+3 (¹³ C ₃)	90.01	30	

This table represents hypothetical data for illustrative purposes.

By analyzing the mass isotopologue distribution of lactate and downstream metabolites like pyruvate, researchers can calculate the fractional contribution of D-(-)-Lactic acid-¹³C to these metabolic pools, providing a quantitative measure of pathway flux.

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